8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.4]octane core with a 4-nitrophenyl group and an azaspiro moiety. The presence of the nitrophenyl group imparts specific chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrophenyl-substituted precursor, the compound can be synthesized through a series of reactions including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure. The scalability of the synthesis is crucial for industrial applications, requiring precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure may interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octan-5-one: A structurally related compound without the nitrophenyl group.
1-Methyl-5-(spiro[3.4]octan-8-ylamino)piperidin-2-one: Another spirocyclic compound with different substituents.
Uniqueness
8-(4-Nitrophenyl)-6-azaspiro[34]octan-5-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
8-(4-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14N2O3/c16-12-13(6-1-7-13)11(8-14-12)9-2-4-10(5-3-9)15(17)18/h2-5,11H,1,6-8H2,(H,14,16) |
InChI Key |
AQDOQAMWFCDYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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